Pirenoxine
Overview
Description
Pirenoxine, also known by the trade name Catalin, is a medication used in the potential treatment and prevention of cataracts . It has been shown that in liquid solutions, pirenoxine could cause decreased cloudiness of a crystallin solution produced to mimic the environment of the eye .
Molecular Structure Analysis
Pirenoxine contains a total of 34 bonds; 26 non-H bonds, 13 multiple bonds, 1 rotatable bond, 7 double bonds, 6 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 1 carboxylic acid (aliphatic), 2 ketones (aliphatic), and 1 imine (aliphatic) .Physical And Chemical Properties Analysis
Pirenoxine is a small molecule with a molecular weight of 308.25 . It is advised to handle it in a well-ventilated place, avoid contact with skin and eyes, and avoid formation of dust and aerosols .Scientific Research Applications
Cataract Prevention and Treatment
Pirenoxine has been widely researched for its anticataract properties. It is used topically to treat cataracts due to its strong antioxidant capabilities . Studies have shown that PRX can significantly reduce lens opacity in both in vitro and in vivo models, suggesting its potential to prevent or slow the progression of cataracts .
Antioxidant Mechanisms
The antioxidant properties of PRX are central to its application in cataract treatment. Research indicates that Pirenoxine can counteract oxidative stress in the lens, which is a major contributing factor to cataract formation . This mechanism is crucial for understanding how PRX can be used to maintain lens clarity and eye health.
Comparative Pharmacology
In the realm of comparative pharmacology, Pirenoxine is often studied alongside other medications such as taurine and lanosterol . These substances have different mechanisms for treating lens opacification, providing a rich field for comparative studies to optimize cataract treatment strategies .
Clinical Efficacy and Controversies
Despite its long-standing prescription by ophthalmologists, there is still debate over the clinical efficacy of PRX. Over six decades of use, various clinical studies have been conducted to ascertain the effectiveness of Pirenoxine in actual patient populations, making it a subject of ongoing research interest .
Novel Therapeutic Approaches
The insights gained from studying the mechanisms of PRX are being used to devise novel approaches for cataract treatment. By understanding how Pirenoxine interacts with the biochemistry of the eye, researchers are exploring new therapeutic avenues that could lead to more effective treatments .
Global Health Impact
Pirenoxine’s role in treating cataracts has a significant impact on global health, given that cataracts are a leading cause of blindness worldwide. The potential of PRX to improve surgical outcomes and reduce the incidence of cataract-related blindness is a key area of research .
Molecular Pharmacology
In molecular pharmacology, Pirenoxine is studied for its interaction with various molecular pathways involved in eye health and disease. Its effects on cellular mechanisms and potential to influence gene expression related to cataract formation are of particular interest .
Future Research Directions
The study of Pirenoxine is not limited to its current applications. Researchers are also looking at the future potential of PRX, including its role in other eye conditions and diseases. The exploration of its broader applications in ophthalmology continues to be a promising field .
Safety And Hazards
properties
IUPAC Name |
1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O5/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12/h1-6H,(H,18,19)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPNYGAWTYOBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51410-30-1 (hydrochloride salt) | |
Record name | Pirenoxine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048335 | |
Record name | Pirenoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pirenoxine | |
CAS RN |
1043-21-6 | |
Record name | Pirenoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1043-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirenoxine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirenoxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15945 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirenoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pirenoxine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRENOXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27L0EP6IZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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